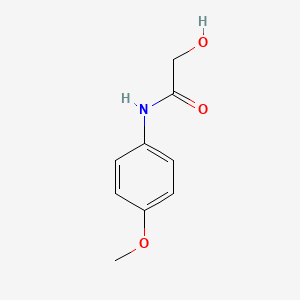

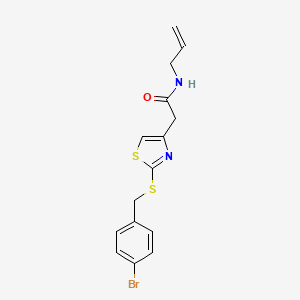

![molecular formula C22H39BClN3O3Si B2690183 2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine CAS No. 2304631-70-5](/img/structure/B2690183.png)

2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a solid substance . It has a CAS number of 2304631-70-5 and a molecular weight of 467.92 .

Synthesis Analysis

The synthesis of this compound might involve the use of tert-butyldimethylsilyl chloride (TBDMSCl), a common silylating agent used in organic synthesis . It can react with hydroxyl groups under mild conditions to form the corresponding silyl ethers .Molecular Structure Analysis

The compound contains a pyrimidin-4-amine moiety, a cyclohexyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The cyclohexyl group is attached to the pyrimidin-4-amine moiety via a nitrogen atom . The tetramethyl-1,3,2-dioxaborolan-2-yl group is attached to the pyrimidin-4-amine moiety via a carbon atom .Chemical Reactions Analysis

The compound might be involved in reactions that involve the tetramethyl-1,3,2-dioxaborolan-2-yl group . This group is known to participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a solid and should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research on pyrimidine derivatives, similar in structure to the compound , demonstrates their importance in the synthesis of heterocyclic compounds. For instance, studies have shown that pyrimidine derivatives can be synthesized through various methods, including microwave irradiative cyclocondensation, which is efficient in producing compounds with potential insecticidal and antimicrobial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020). Such synthetic routes offer valuable pathways for developing new chemical entities with diverse biological activities.

Metalation and Coupling Reactions

The presence of tert-butyldimethylsilyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups in the compound suggests its potential utility in metalation and subsequent carbon-carbon coupling reactions. Research on similar silylether compounds demonstrates their role in metalation processes with dimethylzinc, leading to interesting zinc-mediated carbon-carbon coupling reactions (M. Westerhausen et al., 2001). These reactions are fundamental in organic synthesis, enabling the construction of complex molecules from simpler precursors.

Catalysis and Polymerization

The structural features of the compound indicate its potential application in catalysis, particularly in the synthesis of polymers. Chromium(III) amino-bis(phenolato) complexes, for example, have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing low molecular weight polycarbonates with narrow dispersities (Katalin Devaine-Pressing et al., 2015). The compound could potentially serve as a ligand in similar catalytic systems, facilitating the synthesis of environmentally friendly polymers.

Biological Activity and Drug Design

Pyrimidine derivatives are known for their wide range of biological activities, making them valuable scaffolds in drug design. Research has explored the synthesis and structural characterization of various pyrimidine-containing compounds, evaluating their in vitro inhibitory activity against specific targets, such as human breast cancer cells (D. Shpakovsky et al., 2012). The compound , with its pyrimidine core, may hold potential for the development of new therapeutics through targeted modifications and biological evaluations.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

N-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39BClN3O3Si/c1-20(2,3)31(8,9)28-16-12-10-15(11-13-16)26-18-17(14-25-19(24)27-18)23-29-21(4,5)22(6,7)30-23/h14-16H,10-13H2,1-9H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWJSZPHESHXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2NC3CCC(CC3)O[Si](C)(C)C(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BClN3O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

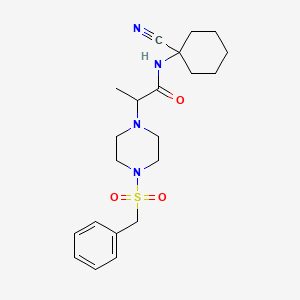

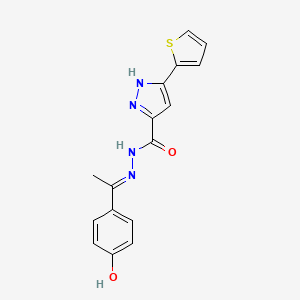

![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2690103.png)

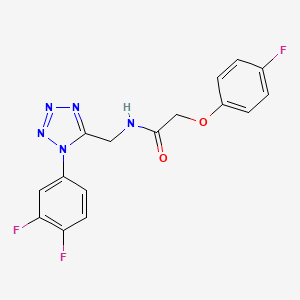

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)

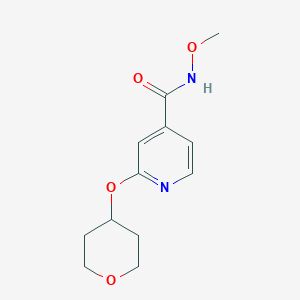

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2690111.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)

![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)